Boc-trp(for)-osu

Vue d'ensemble

Description

The compound tert-butyloxycarbonyl-tryptophan(formyl)-N-hydroxysuccinimide ester, commonly known as Boc-tryptophan(formyl)-N-hydroxysuccinimide ester, is a derivative of tryptophan. It is widely used in peptide synthesis due to its ability to protect the amino group of tryptophan during chemical reactions. This protection is crucial for preventing unwanted side reactions and ensuring the desired peptide sequence is obtained.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyloxycarbonyl-tryptophan(formyl)-N-hydroxysuccinimide ester typically involves the protection of the amino group of tryptophan with a tert-butyloxycarbonyl group. This is followed by the formylation of the indole ring and the activation of the carboxyl group with N-hydroxysuccinimide ester. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide in anhydrous solvents like dichloromethane .

Industrial Production Methods

In industrial settings, the production of tert-butyloxycarbonyl-tryptophan(formyl)-N-hydroxysuccinimide ester is scaled up using continuous flow processes. These processes ensure consistent quality and yield while minimizing waste and reaction times .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyloxycarbonyl-tryptophan(formyl)-N-hydroxysuccinimide ester undergoes several types of chemical reactions, including:

Substitution Reactions: The N-hydroxysuccinimide ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.

Deprotection Reactions: The tert-butyloxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Formyl Group Removal: The formyl group on the indole ring can be removed under basic conditions, such as treatment with hydrazine.

Common Reagents and Conditions

Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide.

Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid.

Formyl Group Removal: Hydrazine, sodium hydroxide.

Major Products Formed

Amide Bonds: Formed during peptide coupling reactions.

Free Amines: Resulting from the removal of the tert-butyloxycarbonyl group.

Deformylated Tryptophan: Resulting from the removal of the formyl group.

Applications De Recherche Scientifique

Applications in Peptide Synthesis

Boc-Trp(for)-OSu is primarily used as a coupling agent in peptide synthesis due to its reactivity and ability to facilitate the formation of peptide bonds.

Solid-Phase Peptide Synthesis

This compound is employed in solid-phase peptide synthesis (SPPS) where it acts as a coupling reagent to attach tryptophan residues to growing peptide chains. This method allows for high efficiency and purity of the synthesized peptides.

Reactive Extrusion Techniques

Recent studies have demonstrated the use of this compound in reactive extrusion processes for peptide coupling. For example, an experiment showed that under optimized conditions (temperature, mixing time, and screw speed), a conversion rate of over 99% was achieved for Boc-Trp-Gly-OMe synthesis using this compound . This method significantly enhances the efficiency compared to traditional solution-based syntheses.

| Parameter | Condition | Conversion (%) | Yield (%) |

|---|---|---|---|

| Temperature | 40 °C | >99 | 85 |

| Mixing Time | 10 min | >99 | 85 |

| Screw Speed | 150 rpm | >99 | 85 |

Environmentally Friendly Synthesis

This compound has been utilized in environmentally benign synthesis methods, such as liquid-assisted ball milling, which reduces solvent use and waste generation. This approach has shown promising results in synthesizing various dipeptides with high yields while maintaining eco-friendly practices .

Case Study 1: Synthesis of Tripeptides

A study investigated the synthesis of tripeptides using this compound as a coupling agent. The results indicated that tripeptides such as Boc-Trp-Gly-OMe were produced with excellent yields (>85%) and high enantiomeric excess (>99% ee) when synthesized under optimized conditions .

Case Study 2: Comparative Efficiency Analysis

A comparative analysis of different peptide synthesis methods revealed that reactive extrusion using this compound resulted in significantly higher space-time yields (STY) compared to traditional ball-milling and solution syntheses. The STY for reactive extrusion was found to be two orders of magnitude higher than that for ball-milling techniques .

Mécanisme D'action

The mechanism of action of tert-butyloxycarbonyl-tryptophan(formyl)-N-hydroxysuccinimide ester involves the protection of the amino group of tryptophan, which prevents unwanted side reactions during peptide synthesis. The N-hydroxysuccinimide ester group facilitates the formation of amide bonds by acting as an activated ester, which readily reacts with nucleophiles such as amines .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-butyloxycarbonyl-tryptophan-N-hydroxysuccinimide ester: Lacks the formyl group on the indole ring.

tert-butyloxycarbonyl-tryptophan-methyl ester: Contains a methyl ester group instead of the N-hydroxysuccinimide ester group.

Uniqueness

Tert-butyloxycarbonyl-tryptophan(formyl)-N-hydroxysuccinimide ester is unique due to the presence of both the formyl group on the indole ring and the N-hydroxysuccinimide ester group. This combination allows for selective reactions and protection during peptide synthesis, making it a valuable reagent in organic and peptide chemistry .

Activité Biologique

Boc-Trp(For)-OSu, also known as N-Boc-tryptophan (for) N-hydroxysuccinimide ester, is a derivative of tryptophan that has gained attention in various fields of biochemical research and pharmaceutical applications. This compound is particularly notable for its role in peptide synthesis and its potential biological activities.

This compound has the molecular formula and a molecular weight of 393.41 g/mol. It is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the tryptophan residue, which facilitates its use in solid-phase peptide synthesis by preventing premature reactions during the synthesis process.

Structural Representation

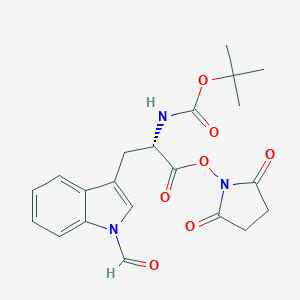

The structural formula of this compound can be represented as follows:

Peptide Synthesis

This compound is primarily utilized in the synthesis of peptides due to its reactivity with amines to form stable amide bonds. The compound has been shown to exhibit high conversion rates in peptide coupling reactions, making it an efficient reagent in solid-phase synthesis methodologies. For instance, studies have demonstrated that under optimized conditions, complete conversion of this compound can be achieved without significant hydrolysis, yielding high-purity peptides with excellent enantiomeric excess .

Binding Affinity and Interaction Studies

Research indicates that this compound exhibits notable binding properties with nucleic acids. The incorporation of tryptophan residues into peptides enhances their photophysical properties, allowing for effective non-covalent binding to DNA and RNA. The fluorescence emission from tryptophan residues can be significantly quenched by GC-rich polynucleotides, while AT-rich sequences lead to increased fluorescence . This property is particularly useful for studying nucleic acid interactions and developing fluorescent probes for biological applications.

Case Studies

- Peptide Therapeutics : In studies focusing on the development of selective estrogen receptor degraders (SERDs), this compound-based peptides were synthesized to assess their efficacy against breast cancer cell lines. These peptides demonstrated significant inhibitory effects on cell proliferation comparable to established SERDs like Fulvestrant .

- Immune Response Modulation : Another investigation involved the synthesis of tripeptides incorporating this compound to evaluate their immunomodulatory effects. The results indicated that these peptides could selectively induce Th1-biased cytokine responses, suggesting potential applications in vaccine development and immune therapies .

Data Tables

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O7/c1-21(2,3)30-20(29)22-15(19(28)31-24-17(26)8-9-18(24)27)10-13-11-23(12-25)16-7-5-4-6-14(13)16/h4-7,11-12,15H,8-10H2,1-3H3,(H,22,29)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJBLCAUIANFPJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.